1-Myristoyl-3-chloropropanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

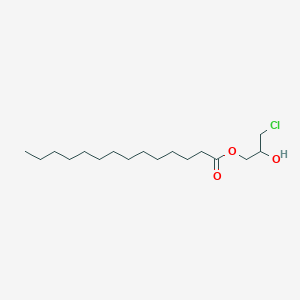

(3-chloro-2-hydroxypropyl) tetradecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,19H,2-15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPWLPGSBUPQNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Myristoyl-3-chloropropanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-chloropropanediol is a monoester of myristic acid and 3-chloro-1,2-propanediol (B139630) (3-MCPD). As a member of the 3-MCPD fatty acid ester family, it is of significant interest to researchers in the fields of food science, toxicology, and drug development due to its potential formation during food processing and its biological activities. A thorough understanding of its physical properties is fundamental for its detection, quantification, and the study of its behavior in various systems. This technical guide provides a summary of the known physical characteristics of this compound, outlines general experimental protocols for their determination, and presents a logical workflow for its analysis.

Data Presentation: Physical Properties

The following table summarizes the reported physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₃ClO₃ | [1][2][3] |

| Molecular Weight | 320.89 g/mol | [1] |

| Physical State | Solid | [1] |

| Density | 0.997 g/cm³ | [4] |

| Boiling Point | 417.045 °C at 760 mmHg (Calculated) | [4] |

| Melting Point | Not available | [4] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [2][3] |

| Purity | >98% (Commercially available) | [1] |

| Storage | Recommended at -20°C for long-term storage | [2][3] |

Experimental Protocols

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive method for determining the melting point and other thermal transitions of a substance.

Methodology:

-

Sample Preparation: A small amount of the solid this compound sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium). A nitrogen atmosphere is typically used to prevent oxidation.

-

Thermal Program: A common thermal program involves an initial heating ramp to eliminate thermal history, followed by a controlled cooling step to induce crystallization, and a final controlled heating ramp during which the melting transition is recorded. For example:

-

Heat from 25°C to 100°C at 10°C/min.

-

Hold at 100°C for 5 minutes.

-

Cool from 100°C to -50°C at 10°C/min.

-

Hold at -50°C for 5 minutes.

-

Heat from -50°C to 100°C at 5°C/min.

-

-

Data Analysis: The melting point is determined from the resulting thermogram as the peak temperature of the melting endotherm. The onset and offset temperatures of the transition can also be reported to describe the melting range.

Determination of Solubility

The solubility of this compound in various solvents can be determined quantitatively using the following protocol.

Methodology:

-

Sample Preparation: A series of vials are prepared, each containing a known volume of the desired solvent (e.g., dichloromethane, ethyl acetate, methanol).

-

Equilibration: An excess amount of this compound is added to each vial. The vials are then sealed and agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the samples are allowed to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, the saturated solution can be filtered (using a syringe filter compatible with the solvent) or centrifuged to separate the solid phase.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed. The solvent is then evaporated under a stream of nitrogen. The mass of the remaining solute (this compound) is determined gravimetrically.

-

Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., g/100 mL).

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of this compound.

Caption: Workflow for Physicochemical Characterization.

References

An In-depth Technical Guide to the Synthesis of 1-Myristoyl-3-chloropropanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Myristoyl-3-chloropropanediol is a monoester of myristic acid and 3-chloro-1,2-propanediol (B139630) (3-MCPD). This document provides a comprehensive overview of the primary synthesis pathways for this compound, targeting researchers and professionals in drug development and chemical synthesis. It details both chemical and enzymatic synthesis routes, presenting experimental protocols and quantitative data in a structured format. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the synthesis processes, adhering to specified formatting requirements for clarity and technical accuracy. While this compound is primarily a research chemical and an analytical standard, understanding its synthesis is crucial for studies related to lipid metabolism and toxicology.

Introduction

This compound, also known as 3-chloro-2-hydroxypropyl tetradecanoate, is a molecule of interest in the fields of food chemistry, toxicology, and biomedical research. It belongs to the class of 3-monochloropropanediol (3-MCPD) fatty acid esters, which are known process contaminants found in refined edible oils and fat-containing foods. The synthesis of specific 3-MCPD esters like the myristoyl derivative is essential for toxicological studies, the development of analytical standards, and as a potential intermediate in the synthesis of more complex lipid-based molecules. This guide focuses on the deliberate synthesis of this compound for research purposes.

Synthesis Pathways

The synthesis of this compound fundamentally involves the esterification of myristic acid or its activated form with 3-chloro-1,2-propanediol. The primary challenge lies in achieving selective acylation at the primary hydroxyl group (sn-1 position) of the 3-chloropropanediol backbone. Two principal methodologies are employed: chemical synthesis and enzymatic synthesis.

Chemical Synthesis Pathway

The chemical synthesis route typically involves the reaction of an activated myristic acid derivative, such as myristoyl chloride, with 3-chloro-1,2-propanediol. This method is generally faster but may require more stringent control of reaction conditions to avoid side reactions, such as the formation of diesters or acylation at the secondary hydroxyl group.

A plausible chemical synthesis pathway is the direct acylation of 3-chloro-1,2-propanediol with myristoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Diagram of the Chemical Synthesis Pathway

Caption: Chemical synthesis of this compound.

Enzymatic Synthesis Pathway

Enzymatic synthesis offers a milder and more selective alternative to chemical methods. Lipases are commonly employed for the esterification of fatty acids. The lipase-catalyzed reaction between myristic acid and 3-chloro-1,2-propanediol can provide high regioselectivity for the primary hydroxyl group, minimizing the formation of byproducts. Novozym 435, an immobilized lipase (B570770) from Candida antarctica, is a frequently used catalyst for such reactions.

Diagram of the Enzymatic Synthesis Pathway

The Core Mechanism of 1-Myristoyl-3-chloropropanediol: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-chloropropanediol is a fatty acid ester of 3-monochloropropane-1,2-diol (3-MCPD), a known food processing contaminant with established toxicological effects. The addition of the myristoyl group, a C14 saturated fatty acid, influences its bioavailability and metabolic fate. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its metabolic activation and the subsequent cellular and signaling pathways implicated in its toxicity. The primary target organs are the kidneys and the male reproductive system.

Metabolic Activation

Upon ingestion, this compound is substantially hydrolyzed in the gastrointestinal tract by lipases, releasing free 3-MCPD. This free form is then absorbed into the systemic circulation and exerts its toxic effects. The myristoyl fatty acid is metabolized through normal lipid pathways.

Quantitative Toxicological Data

Quantitative data for this compound is limited. However, data from a closely related compound, 3-MCPD 1-monopalmitate (a C16 fatty acid ester), provides a reasonable approximation of its toxic potential.

| Compound | Test System | Endpoint | Value | Reference |

| 3-MCPD 1-monopalmitate | Swiss mice | Acute Oral LD50 | 2676.81 mg/kg body weight | [1] |

| 3-MCPD 1-monopalmitate | NRK-52E rat kidney cells | Cytotoxicity (MTT assay) | Dose-dependent decrease in viability | [1] |

| 3-MCPD 1-monopalmitate | NRK-52E rat kidney cells | Cytotoxicity (LDH assay) | Dose-dependent increase in LDH release | [1] |

Core Mechanisms of Toxicity

The toxicity of this compound, mediated by its metabolite 3-MCPD, is multifactorial, involving the induction of apoptosis, necroptosis, and cellular stress in target organs.

Nephrotoxicity: A Dual-Pronged Attack on Renal Cells

In the kidneys, 3-MCPD induces acute injury to proximal tubular cells through two primary cell death pathways: apoptosis and necroptosis.

-

Apoptosis Induction: 3-MCPD activates the JNK/p53 signaling cascade. This leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, ultimately triggering programmed cell death.

-

Necroptosis and Inflammation: Concurrently, 3-MCPD activates the RIPK1/RIPK3/MLKL signaling pathway. This induces necroptosis, a form of programmed necrosis, and promotes an inflammatory response, further exacerbating kidney damage.

-

Metabolic Disruption: 3-MCPD also interferes with glycerophospholipid and sphingolipid metabolism and induces oxidative stress, contributing to renal cell dysfunction.

Reproductive Toxicity: Disruption of Male Fertility

In the male reproductive system, 3-MCPD impairs spermatogenesis and causes testicular damage through several mechanisms:

-

Endoplasmic Reticulum (ER) Stress: 3-MCPD induces ER stress, leading to the unfolded protein response (UPR) and subsequent cellular dysfunction.

-

Inflammasome Activation: It triggers the activation of the NLRP3 inflammasome, a key component of the innate immune system, leading to inflammation and cell death.

-

Autophagy Dysfunction: 3-MCPD disrupts the process of autophagy, the cellular "housekeeping" mechanism, leading to the accumulation of damaged organelles and proteins.

-

Altered Steroidogenesis: The expression of key steroidogenic proteins, such as StAR (Steroidogenic Acute Regulatory Protein) and CYP11A1 (Cytochrome P450 Family 11 Subfamily A Member 1), is altered, potentially impacting testosterone (B1683101) production.

Detailed Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanisms of action of 3-MCPD and its esters.

Nephrotoxicity Assays

-

JNK/p53 Pathway Activation Assay (Western Blot):

-

Cell Culture and Treatment: Culture renal cells (e.g., NRK-52E or HK-2) and treat with various concentrations of 3-MCPD for specified time points.

-

Protein Extraction: Lyse cells and quantify protein concentration.

-

SDS-PAGE and Western Blotting: Separate proteins by electrophoresis, transfer to a membrane, and probe with primary antibodies specific for total and phosphorylated forms of JNK and p53.

-

Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize protein bands.

-

-

RIPK1/RIPK3/MLKL Necroptosis Assay (Co-Immunoprecipitation and Western Blot):

-

Cell Treatment and Lysis: Treat cells to induce necroptosis and lyse.

-

Immunoprecipitation: Incubate cell lysates with an antibody against RIPK1 or RIPK3 to pull down the necrosome complex.

-

Western Blot Analysis: Elute the bound proteins and analyze by Western blotting using antibodies against RIPK1, RIPK3, and MLKL to detect their interaction.

-

-

Lipidomics Analysis of Kidney Tissue:

-

Tissue Homogenization and Lipid Extraction: Homogenize kidney tissue samples and extract lipids using a solvent system (e.g., chloroform/methanol).

-

LC-MS/MS Analysis: Analyze the lipid extracts using liquid chromatography coupled with tandem mass spectrometry to separate and identify different lipid species.

-

Data Analysis: Use specialized software to identify and quantify changes in the lipid profiles between control and treated groups.

-

Reproductive Toxicity Assays

-

ER Stress Assay (Western Blot):

-

Cell Culture and Treatment: Culture testicular cells (e.g., Sertoli or Leydig cells) and expose them to 3-MCPD.

-

Protein Analysis: Perform Western blotting to detect the expression levels of key ER stress markers such as GRP78 (BiP), CHOP, and the phosphorylation of PERK and eIF2α.

-

-

NLRP3 Inflammasome Activation Assay (ELISA and LDH Assay):

-

Cell Priming and Activation: Prime cells with LPS and then treat with 3-MCPD.

-

Supernatant Analysis: Collect the cell culture supernatant and measure the levels of secreted IL-1β using an ELISA kit.

-

LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

-

-

Autophagic Flux Assay (Western Blot for LC3 and p62):

-

Cell Treatment: Treat cells with 3-MCPD in the presence or absence of a lysosomal inhibitor (e.g., chloroquine).

-

Western Blot Analysis: Analyze the levels of LC3-I to LC3-II conversion and the degradation of p62. An accumulation of LC3-II and p62 in the presence of the inhibitor indicates increased autophagic flux.

-

-

Steroidogenesis Assay (qPCR or Western Blot):

-

Cell Culture and Treatment: Use a steroidogenic cell line (e.g., H295R) and treat with 3-MCPD.

-

Gene and Protein Expression Analysis: Measure the mRNA levels of StAR and CYP11A1 using quantitative real-time PCR (qPCR) or their protein levels by Western blot to assess the impact on steroidogenesis.

-

Conclusion

The mechanism of action of this compound is intrinsically linked to the toxicological profile of its active metabolite, 3-MCPD. Its primary effects are exerted on the kidneys and male reproductive organs, driven by a complex interplay of signaling pathways that lead to apoptosis, necroptosis, inflammation, and cellular stress. A thorough understanding of these mechanisms is crucial for risk assessment and the development of potential therapeutic interventions. Further research is warranted to determine the specific quantitative toxicological parameters of this compound and to further elucidate the intricate molecular details of its-induced pathologies.

References

The Biological Activity of 1-Myristoyl-3-chloropropanediol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Myristoyl-3-chloropropanediol is a synthetic compound belonging to the class of 3-monochloropropanediol (3-MCPD) fatty acid esters. While direct extensive research on this specific molecule is limited, its structural components—a myristoyl group and a 3-MCPD backbone—suggest potential biological activities stemming from two primary mechanisms: the known toxicities of 3-MCPD and the potential for the myristoyl moiety to interfere with N-myristoylation, a critical cellular process. This technical guide provides an in-depth overview of the theoretical and potential biological activities of this compound, drawing from research on its constituent parts and related compounds. It also details relevant experimental protocols for its investigation and visualizes key signaling pathways that may be affected.

Introduction

This compound is a molecule of interest due to its hybrid structure. The 3-MCPD component is a known food processing contaminant with established toxicological effects, including nephrotoxicity, infertility, and immunosuppression[1]. The myristoyl group, a 14-carbon saturated fatty acid, is a key substrate in the cellular process of N-myristoylation, a lipid modification essential for the function and localization of numerous proteins involved in signal transduction and oncogenesis. The conjugation of this fatty acid to the 3-MCPD backbone raises questions about its unique biological profile and potential as a research tool or therapeutic lead.

This document will explore the potential biological activities of this compound, focusing on two main hypotheses:

-

Activity related to its 3-MCPD core: The molecule may exhibit toxicological properties similar to other 3-MCPD esters.

-

Inhibition of N-myristoyltransferase (NMT): The myristoyl moiety could act as a competitive inhibitor of NMT, disrupting the function of myristoylated proteins.

Potential Biological Activities and Mechanisms of Action

Biological Activity Associated with the 3-MCPD Moiety

3-MCPD and its esters are known to exert a range of toxic effects. Chronic oral administration of 3-MCPD has been shown to cause kidney damage (nephropathy), tubular hyperplasia, and adenomas in rats[1]. Furthermore, it has been linked to reduced fertility and even infertility, as well as suppression of the immune system[1]. While the myristoyl ester of 3-MCPD has not been as extensively studied, it is plausible that it could be hydrolyzed in vivo to release free 3-MCPD, thereby exerting similar toxic effects.

Hypothetical Role as an N-myristoyltransferase (NMT) Inhibitor

A more novel and potentially significant biological activity of this compound stems from its myristoyl group. N-myristoylation is a crucial post-translational modification where the enzyme N-myristoyltransferase (NMT) attaches a myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) of a wide range of proteins. This modification is critical for:

-

Protein localization: Facilitating the anchoring of proteins to cellular membranes.

-

Protein-protein interactions: Mediating interactions with other proteins.

-

Signal transduction: Regulating the activity of key signaling proteins.

Many proteins involved in cancer progression, such as Src family kinases, are dependent on N-myristoylation for their function. Therefore, inhibitors of NMT are being investigated as potential anti-cancer agents. Given its structure, this compound could act as a competitive inhibitor of NMT by mimicking the natural substrate, myristoyl-CoA.

If this compound inhibits NMT, it could lead to a cascade of downstream effects, including:

-

Inhibition of oncogenic signaling: Key signaling proteins like Src, which require myristoylation for their membrane localization and kinase activity, would be rendered non-functional. This could disrupt pathways involved in cell proliferation, survival, and migration.

-

Induction of apoptosis: The disruption of essential cellular processes due to the lack of protein myristoylation can trigger programmed cell death.

-

Disruption of mitochondrial function: Recent studies have shown that NMT inhibition can lead to defects in mitochondrial complex I, leading to mitochondrial dysfunction, particularly in cancer cells with deregulated MYC.

Quantitative Data

As of the latest literature review, no specific quantitative data, such as IC50 or EC50 values, for the biological activity of this compound has been published. The following table presents hypothetical data points that would be critical to determine in future research to characterize its activity.

| Parameter | Assay Type | Cell Line / Enzyme | Hypothetical Value (μM) | Reference |

| IC50 | NMT1 Inhibition Assay | Recombinant Human NMT1 | To be determined | N/A |

| IC50 | NMT2 Inhibition Assay | Recombinant Human NMT2 | To be determined | N/A |

| IC50 | Cytotoxicity Assay (MTT) | Prostate Cancer (PC-3) | To be determined | N/A |

| IC50 | Cytotoxicity Assay (MTT) | Breast Cancer (MCF-7) | To be determined | N/A |

| Ki | LPA1 Receptor Binding | Recombinant Human LPA1 | To be determined | N/A |

| Ki | LPA3 Receptor Binding | Recombinant Human LPA3 | To be determined | N/A |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity of this compound.

N-myristoyltransferase (NMT) Inhibition Assay (Fluorescence-based)

This assay measures the activity of NMT by detecting the release of Coenzyme A (CoA) during the myristoylation reaction.

-

Materials:

-

Recombinant human NMT1 or NMT2

-

Myristoyl-CoA

-

Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known myristoylated protein like Src)

-

7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, myristoyl-CoA, and the peptide substrate in the wells of a 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a DMSO control.

-

Initiate the reaction by adding the NMT enzyme to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding a solution of CPM. CPM reacts with the free thiol group of the released CoA to produce a fluorescent adduct.

-

Measure the fluorescence intensity at an excitation wavelength of ~390 nm and an emission wavelength of ~470 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cancer cell lines of interest (e.g., PC-3, MCF-7)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include a DMSO-treated control group.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

Western Blot Analysis for Inhibition of Protein Myristoylation

This method is used to detect the presence of non-myristoylated forms of specific proteins in cells treated with the inhibitor.

-

Materials:

-

Cell line expressing the myristoylated protein of interest (e.g., a cell line overexpressing Src)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against the protein of interest

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis equipment

-

Western blotting membranes and transfer apparatus

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat the cells with this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE. Non-myristoylated proteins may exhibit a slight shift in mobility.

-

Transfer the separated proteins to a membrane.

-

Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. A shift in the band or a decrease in the amount of the mature, myristoylated protein would indicate inhibition of myristoylation.

-

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the potential points of intervention for this compound within key cellular signaling pathways.

Caption: Hypothetical mechanism of NMT inhibition by this compound.

Caption: Potential antagonism of the LPA signaling pathway.

Experimental Workflows

Caption: Workflow for the fluorescence-based NMT inhibition assay.

Conclusion and Future Directions

This compound is a compound with a compelling, albeit largely uncharacterized, biological profile. The presence of the myristoyl group strongly suggests the potential for this molecule to act as an inhibitor of N-myristoyltransferase, a target of significant interest in oncology. Future research should focus on validating this hypothesis through direct enzymatic and cellular assays. Determining the IC50 values against NMT1 and NMT2, as well as in various cancer cell lines, will be crucial. Furthermore, investigating its effects on the myristoylation status of key oncoproteins like Src and the subsequent impact on downstream signaling pathways will provide a deeper understanding of its mechanism of action. While the toxicological effects of the 3-MCPD core should not be overlooked, the potential for NMT inhibition presents an exciting avenue for the development of novel research tools and therapeutic agents.

References

An In-depth Technical Guide to 1-Myristoyl-3-chloropropanediol (CAS Number: 30557-03-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-chloropropanediol, with the CAS number 30557-03-0, is a monoester of 3-monochloropropanediol (3-MCPD) and myristic acid. It belongs to the class of processing-induced food contaminants known as 3-MCPD esters, which are typically formed during the refining of edible oils and fats at high temperatures. The primary toxicological concern surrounding these esters is their potential to hydrolyze in vivo, releasing free 3-MCPD, a compound with known nephrotoxic, reproductive, and potential carcinogenic effects.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and analytical methods related to this compound, aimed at supporting research and development in the fields of toxicology, food safety, and drug development.

Chemical and Physical Properties

This compound is a lipophilic compound due to the presence of the C14 myristic acid chain. Detailed experimental data on its physical properties are not extensively published; however, based on its structure and data from suppliers, the following information can be summarized.

| Property | Value | Source |

| CAS Number | 30557-03-0 | General Chemical Databases |

| Molecular Formula | C₁₇H₃₃ClO₃ | [4] |

| Molecular Weight | 320.9 g/mol | [4] |

| Appearance | Solid | [4] |

| Solubility | Soluble in Dichloromethane (B109758), Ethyl Acetate, Methanol | [5] |

| Storage | Recommended long-term storage at -20°C. May be stored at room temperature for short periods. | [5] |

Synthesis

While this compound is primarily known as a food contaminant, its synthesis in a laboratory setting is crucial for toxicological studies and the preparation of analytical standards. Both chemical and enzymatic methods can be employed for the synthesis of 3-MCPD monoesters.

Chemical Synthesis: Esterification of 3-Chloropropanediol with Myristoyl Chloride

A common method for the synthesis of esters is the reaction of an alcohol with an acyl chloride. This method can be adapted for the synthesis of this compound.

Reaction:

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloropropanediol in a suitable anhydrous solvent such as dichloromethane or diethyl ether.

-

Addition of Base: Add a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to the solution. The base will act as a scavenger for the hydrochloric acid produced during the reaction.

-

Addition of Myristoyl Chloride: Slowly add myristoyl chloride to the reaction mixture at a controlled temperature, typically 0°C, to manage the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a milder and more regioselective alternative to chemical methods. Lipases are commonly used to catalyze the esterification of glycerol (B35011) and its derivatives with fatty acids.

Reaction:

Detailed Protocol:

-

Substrate Preparation: Dissolve 3-chloropropanediol and myristic acid in a suitable organic solvent.

-

Enzyme Addition: Add an immobilized lipase (B570770), such as Novozym 435 (Candida antarctica lipase B), to the substrate mixture.

-

Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant shaking.

-

Water Removal: To drive the equilibrium towards ester formation, water produced during the reaction can be removed using molecular sieves or by performing the reaction under vacuum.

-

Reaction Monitoring: Monitor the reaction progress by analyzing aliquots using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Enzyme Removal and Product Purification: After the reaction, the immobilized enzyme can be removed by filtration. The solvent is then evaporated, and the product is purified using column chromatography.

Biological Activity and Mechanism of Action

The primary mechanism of toxicity of this compound is believed to be its hydrolysis in the gastrointestinal tract by lipases, which releases free 3-MCPD.[3] Free 3-MCPD is then absorbed and can exert its toxic effects.

In Vivo Hydrolysis

dot

In vivo hydrolysis of this compound.

Cellular Effects of Released 3-MCPD

Once released, 3-MCPD is known to target several organs, with the kidneys and testes being the most sensitive.[2] In vitro studies on human kidney (HK-2) cells have shown that 3-MCPD esters can induce mild cytotoxicity at high concentrations, associated with mitochondrial dysfunction.[6]

A proposed signaling pathway for 3-MCPD ester-induced nephrotoxicity involves the activation of the JNK/p53 pathway, leading to apoptosis of tubular cells.[7]

dot

JNK/p53 signaling pathway in 3-MCPD ester-induced apoptosis.

Toxicology

| 3-MCPD Ester | LD50 in Swiss Mice (mg/kg body weight) |

| 1-Stearic acid ester | 2973.8 |

| 1-Oleic acid ester | 2081.4 |

| 1-Linoleic acid ester | 2016.3 |

| 1-Linoleic-2-palmitic acid diester | >5000 |

| 1-Palmitic-2-linoleic acid diester | >5000 |

| Source:[8] |

These values suggest that the acute toxicity of 3-MCPD monoesters is higher than that of the diesters. The toxicity also appears to be influenced by the type of fatty acid.

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a typical experiment to assess the cytotoxicity of this compound on a human cell line, such as the human kidney proximal tubule cell line (HK-2).

Materials:

-

HK-2 cells

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Workflow:

dot

Workflow for in vitro cytotoxicity assessment using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Seed HK-2 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to obtain the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is the same and non-toxic to the cells (typically ≤ 0.5%).

-

Cell Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only). Incubate the plate for 24 hours.

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilization buffer to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Analytical Methods

The analysis of this compound, along with other 3-MCPD esters, in complex matrices like food and biological samples requires sensitive and specific analytical techniques.

Indirect Methods

Indirect methods are the most common approach for the determination of total 3-MCPD esters. These methods involve the hydrolysis (transesterification) of the esters to release free 3-MCPD, followed by derivatization and quantification by Gas Chromatography-Mass Spectrometry (GC-MS).[6]

Workflow:

-

Lipid Extraction: Extraction of the lipid fraction from the sample.

-

Transesterification: Alkaline or acidic transesterification to release 3-MCPD from the fatty acid esters.

-

Derivatization: Derivatization of the free 3-MCPD, often with phenylboronic acid (PBA), to make it amenable for GC analysis.

-

GC-MS Analysis: Quantification of the derivatized 3-MCPD using GC-MS, often with the use of a deuterated internal standard (e.g., 3-MCPD-d5).

Direct Methods

Direct methods aim to quantify the intact 3-MCPD esters without prior hydrolysis. These methods typically employ Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Workflow:

-

Sample Preparation: Dilution of the lipid sample in a suitable solvent.

-

LC Separation: Separation of the different 3-MCPD esters using a reversed-phase LC column.

-

MS/MS Detection: Detection and quantification of the intact esters using tandem mass spectrometry, often in Multiple Reaction Monitoring (MRM) mode.

Conclusion

This compound is a significant compound for research in food safety and toxicology. Its primary toxicological relevance stems from its role as a precursor to free 3-MCPD. This guide provides a foundational understanding of its chemistry, synthesis, biological effects, and analytical methodologies. Further research is needed to elucidate the specific toxicokinetics and metabolism of this compound and to establish a comprehensive toxicological profile, including quantitative dose-response data. The provided experimental protocols and workflow diagrams serve as a starting point for researchers investigating the effects of this and other 3-MCPD esters.

References

- 1. Targeting p53 via JNK Pathway: A Novel Role of RITA for Apoptotic Signaling in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Guide | How to Measure Cell Viability [promega.com]

- 4. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 5. researchgate.net [researchgate.net]

- 6. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

1-Myristoyl-3-chloropropanediol: A Toxicological Compound, Not a Defined Tool in Lipid Signaling Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Myristoyl-3-chloropropanediol is a fatty acid ester of 3-monochloropropane-1,2-diol (3-MCPD). While its chemical structure suggests a potential role in lipid-related research, a comprehensive review of scientific literature reveals its primary significance lies in the field of toxicology and food safety, rather than as a specific tool for elucidating lipid signaling pathways. This technical guide provides a detailed overview of this compound, summarizing its chemical properties and critically evaluating its function based on available evidence. The document addresses the absence of data supporting its use as a specific inhibitor or probe in lipid research and instead focuses on its well-documented role as a processing-induced contaminant with significant toxicological implications. This guide will cover its known effects on cellular health, the analytical methods for its detection, and the current understanding of its mechanism of toxicity.

Introduction: Defining this compound

This compound is a chemical compound belonging to the class of 3-monochloropropanediol (3-MCPD) fatty acid esters.[1][2][3] These esters are formed during the processing of certain foods and ingredients, particularly during the high-temperature refining of vegetable oils.[4] The molecule consists of a myristic acid backbone, a 14-carbon saturated fatty acid, esterified to a 3-chloropropanediol moiety.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C17H33ClO3 |

| Molecular Weight | 320.89 g/mol |

| CAS Number | 30557-03-0 |

| Appearance | Solid |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol |

| Storage | Recommended at -20°C for long-term storage |

Function in Lipid Research: An Absence of Evidence

A thorough investigation of the scientific literature reveals a notable lack of evidence to support a defined role for this compound as a specific tool or modulator in lipid signaling research. Searches for its activity as an inhibitor of key lipid signaling enzymes, such as diacylglycerol kinases (DGKs) or lysophosphatidic acid acyltransferases (LPAATs), have yielded no specific findings. Furthermore, there is no data to suggest its use as a specific chemical probe to investigate lipid metabolism or as a ligand for lipid-sensing receptors like G-protein coupled receptors (GPCRs).

The primary context in which this compound and other 3-MCPD esters are studied is as food contaminants and toxicants.[5][6][7] Therefore, for researchers in lipid biology and drug development, the main relevance of this compound is not as an experimental tool but as a potential confounding factor in cellular assays or as a toxic substance with effects on lipid metabolism through non-specific and pathological mechanisms.

Toxicological Profile of 3-MCPD Esters

The toxicity of this compound is attributed to the in vivo hydrolysis of the ester bond, releasing free 3-MCPD.[2][5] 3-MCPD is a known toxicant with multiple organ systems being affected.

Key Toxicological Effects

-

Nephrotoxicity: The kidney is a primary target of 3-MCPD toxicity, with studies showing it can cause renal damage.[2][6]

-

Reproductive Toxicity: 3-MCPD has been shown to have adverse effects on the male reproductive system, leading to reduced fertility or infertility in animal models.[1][2]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified 3-MCPD as a "possible human carcinogen" (Group 2B).[7]

Proposed Mechanisms of Toxicity

While the precise mechanisms are still under investigation, the toxic effects of 3-MCPD are thought to involve the disruption of cellular energy metabolism. In vivo studies suggest that toxicity is mediated by toxic metabolites that lead to the inhibition of glycolysis and subsequent energy depletion.[2]

The following diagram illustrates a simplified overview of the toxicological pathway of 3-MCPD esters.

Analytical Methodologies

The significant food safety concerns associated with 3-MCPD esters have led to the development of robust analytical methods for their detection and quantification in various food matrices, particularly in edible oils. These methods are crucial for monitoring contamination levels and ensuring regulatory compliance.

Indirect Analytical Methods

Indirect methods are the most commonly used for the analysis of 3-MCPD esters. These methods involve the hydrolysis of the esters to release free 3-MCPD, which is then derivatized and analyzed, typically by gas chromatography-mass spectrometry (GC-MS).

General Workflow for Indirect Analysis of 3-MCPD Esters

Direct Analytical Methods

Direct analytical methods aim to quantify the intact 3-MCPD esters without prior hydrolysis. These methods, often employing liquid chromatography-mass spectrometry (LC-MS), can provide more detailed information about the specific fatty acid composition of the esters. However, they can be more challenging due to the complexity of the mixtures and the lack of commercial standards for all possible ester forms.[1]

Comparison of Analytical Methods

| Method | Advantages | Disadvantages |

| Indirect (GC-MS) | Well-established, robust, sensitive | Does not provide information on the original ester profile, potential for artifact formation |

| Direct (LC-MS) | Provides information on intact ester profiles, less sample preparation | Requires multiple standards, potential for co-elution, may be less sensitive for some esters |

Conclusion

References

- 1. fediol.eu [fediol.eu]

- 2. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters | FDA [fda.gov]

- 5. Fatty Acid Esters of 3-Monochloropropanediol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Toxicological Profile of 1-Myristoyl-3-chloropropanediol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-chloropropanediol is a fatty acid ester of 3-monochloropropane-1,2-diol (3-MCPD), a known food processing contaminant. Like other 3-MCPD esters, it is hydrolyzed in the gastrointestinal tract to release free 3-MCPD, which is the primary driver of its toxicological effects. This technical guide provides a comprehensive overview of the toxicological profile of this compound, drawing upon data from studies on 3-MCPD and its various fatty acid esters. The primary target organs for toxicity are the kidneys and the male reproductive system.

Toxicokinetics

Upon oral ingestion, this compound is metabolized by lipases in the digestive tract, releasing myristic acid and 3-MCPD. The liberated 3-MCPD is then readily absorbed into the bloodstream. The toxicity of 3-MCPD esters is therefore considered to be equivalent to that of free 3-MCPD, taking into account the extent of hydrolysis.

Acute Toxicity

Table 1: Acute Oral Toxicity of 3-MCPD and its Esters

| Substance | Test Species | LD50 (mg/kg bw) | Reference |

| 3-MCPD | Rat | 152 | [1] |

| 3-MCPD 1-monopalmitate | Mouse | 2190 | Not explicitly cited |

| 3-MCPD dipalmitate | Mouse | >5000 | Not explicitly cited |

Subchronic Toxicity

Repeated exposure to 3-MCPD and its esters has been shown to cause significant toxicity, particularly to the kidneys and testes.

Table 2: Subchronic Oral Toxicity of 3-MCPD and its Esters (90-day studies)

| Substance | Test Species | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects | Reference |

| 3-MCPD | Rat | 1.1 | 4.5 | Renal tubule hyperplasia, decreased sperm motility | Not explicitly cited |

| 3-MCPD dipalmitate | Rat | 9.8 (as 3-MCPD) | 39.2 (as 3-MCPD) | Milder renal and testicular effects compared to free 3-MCPD | Not explicitly cited |

Genotoxicity and Carcinogenicity

3-MCPD has been classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans"[1]. While some in vitro studies have shown evidence of genotoxicity, in vivo studies have generally been negative. The carcinogenic effects are thought to be mediated by non-genotoxic mechanisms, such as chronic cell injury and proliferation in target organs.

Reproductive and Developmental Toxicity

The male reproductive system is a primary target for 3-MCPD toxicity. Effects include decreased sperm motility and count, and testicular atrophy at higher doses. The mechanism is believed to involve the disruption of energy metabolism in sperm and alterations in the epididymal environment necessary for sperm maturation.

Experimental Protocols

Acute Oral Toxicity Study (Adapted from OECD Guideline 420)

This protocol outlines a fixed-dose procedure for assessing the acute oral toxicity of a substance like this compound.

References

In Vivo Effects of 1-Myristoyl-3-chloropropanediol in Rats: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Executive Summary

Fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD), including 1-Myristoyl-3-chloropropanediol, are considered process-induced food contaminants. The primary mechanism of toxicity is believed to be the in vivo hydrolysis of the ester by lipases in the gastrointestinal tract, which liberates free 3-MCPD. This free form is then absorbed and distributed to various tissues, exerting a range of toxic effects. The primary target organs for 3-MCPD toxicity in rats are the kidneys and the male reproductive system[2][3]. Chronic exposure to 3-MCPD has been shown to be carcinogenic in rats[4]. The toxic effects of 3-MCPD esters are generally similar to those of free 3-MCPD, although some studies suggest they may be milder, potentially due to incomplete hydrolysis[2].

Data Presentation: Quantitative Toxicological Data for 3-MCPD in Rats

The following tables summarize quantitative data from key toxicity studies of 3-MCPD in rats. These findings are considered predictive of the effects of this compound following its hydrolysis.

Table 1: Summary of Renal Toxicity Data for 3-MCPD in Rats

| Study Type | Strain | Dose | Duration | Key Findings | Reference |

| Chronic Toxicity / Carcinogenicity | F344 | 1.1, 3.4, 10.2 mg/kg bw/day (in drinking water) | 2 years | Increased incidence and severity of chronic nephropathy in both sexes at all doses. Increased incidence of renal tubular cell hyperplasia and adenomas in males at 10.2 mg/kg. | [1] |

| 90-day Oral Gavage | Wistar | 1.84, 7.37, 29.5 mg/kg bw/day | 90 days | Increased relative kidney weights at ≥ 7.37 mg/kg. Dose-dependent increase in the incidence and severity of basophilic tubules and tubular dilatation. | [5] |

Table 2: Summary of Male Reproductive Toxicity Data for 3-MCPD in Rats

| Study Type | Strain | Dose | Duration | Key Findings | Reference |

| 90-day Oral Gavage | Wistar | 1.84, 7.37, 29.5 mg/kg bw/day | 90 days | Decreased epididymal sperm count and motility at ≥ 7.37 mg/kg. Testicular toxicity with germ cell depletion at 7.37 and 29.5 mg/kg. | [5] |

| Subchronic Study | Sprague-Dawley | 5 mg/kg bw/day (gavage) | 4 weeks | Significantly reduced sperm motility, copulation, and fertility indices. | [6] |

Table 3: Summary of Carcinogenicity Data for 3-MCPD in Rats

| Study Type | Strain | Dose | Duration | Tumor Type | Reference |

| Chronic Toxicity / Carcinogenicity | F344 | 1.1, 3.4, 10.2 mg/kg bw/day (in drinking water) | 2 years | Renal tubular cell adenomas (males), Leydig cell tumors (males). | [1] |

| Chronic Toxicity | Sprague-Dawley | 2.5, 8.2, 28 mg/kg bw/day (gavage) | 2 years | Leydig cell tumors, mammary gland fibroadenomas (females), renal cell tumors. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of toxicological studies. Below are representative protocols for assessing the in vivo effects of a substance like 3-MCPD in rats.

Protocol 1: 90-Day Oral Gavage Toxicity Study in Rats (Adapted from Barocelli et al., 2011)

-

Test Substance: 3-Monochloropropane-1,2-diol (or this compound, with dose adjustments for molecular weight to deliver equimolar doses of 3-MCPD).

-

Animal Model: Male and female Wistar rats, approximately 6-8 weeks old at the start of the study.

-

Housing: Animals are housed in controlled conditions (temperature, humidity, 12-hour light/dark cycle) with ad libitum access to standard rodent chow and water.

-

Experimental Groups:

-

Control Group: Vehicle (e.g., corn oil) administered by oral gavage.

-

Low-Dose Group: e.g., 1.84 mg/kg body weight/day of 3-MCPD.

-

Mid-Dose Group: e.g., 7.37 mg/kg body weight/day of 3-MCPD.

-

High-Dose Group: e.g., 29.5 mg/kg body weight/day of 3-MCPD.

-

-

Dosing Regimen: The test substance is administered once daily via oral gavage for 90 consecutive days.

-

In-life Observations:

-

Clinical signs of toxicity are observed daily.

-

Body weight and food consumption are recorded weekly.

-

-

Terminal Procedures (Day 91):

-

Clinical Pathology: Blood samples are collected for hematology and clinical chemistry analysis (e.g., kidney and liver function markers).

-

Necropsy: All animals undergo a full gross necropsy.

-

Organ Weights: Key organs (e.g., kidneys, liver, testes, epididymides, spleen, brain) are weighed.

-

Histopathology: A comprehensive set of tissues from all animals is collected, preserved in 10% neutral buffered formalin, processed, and examined microscopically.

-

-

Sperm Analysis (for males):

-

Cauda epididymis is used to assess sperm motility, concentration, and morphology.

-

Protocol 2: Toxicokinetic Study to Assess Bioavailability (Adapted from Abraham et al., 2013)

-

Test Substance: 3-MCPD and a 3-MCPD diester (e.g., 1,2-dipalmitoyl-3-chloropropane-1,2-diol) administered at equimolar doses.

-

Animal Model: Male rats (e.g., Wistar).

-

Experimental Design:

-

Group 1: Administered a single oral dose of 3-MCPD.

-

Group 2: Administered a single oral dose of the 3-MCPD diester.

-

-

Sample Collection: Blood samples are collected at multiple time points (e.g., 10 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h) post-dosing. At selected time points, animals are euthanized, and tissues (liver, kidney, fat) and intestinal contents are collected.

-

Analytical Method: Concentrations of free 3-MCPD in blood, tissues, and intestinal contents are quantified using a validated method such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis:

-

Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC), are calculated for 3-MCPD in the blood.

-

The relative oral bioavailability of 3-MCPD from the ester is calculated by comparing the AUC of 3-MCPD after ester administration to the AUC after free 3-MCPD administration.

-

Mandatory Visualizations

Metabolic Pathway and Toxicological Mechanism

The following diagram illustrates the proposed metabolic activation of this compound and the subsequent mechanism of toxicity of the liberated 3-MCPD.

Caption: Proposed metabolic pathway and toxicity mechanism of this compound in rats.

Experimental Workflow

This diagram outlines a typical experimental workflow for a 90-day subchronic oral toxicity study in rats.

Caption: General experimental workflow for a 90-day oral toxicity study in rats.

References

- 1. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 2. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty Acid Esters of 3-Monochloropropanediol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.bfr-meal-studie.de [m.bfr-meal-studie.de]

- 5. researchgate.net [researchgate.net]

- 6. Toxicological assessment of 3-chloropropane-1,2-diol and glycidol fatty acid esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Comparison between 3‐MCPD and its palmitic esters in a 90‐day toxicological study | Semantic Scholar [semanticscholar.org]

The Nexus of 1-Myristoyl-3-chloropropanediol and Nephropathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the current understanding of the relationship between 1-Myristoyl-3-chloropropanediol and nephropathy. While direct experimental data on this compound is limited, this document synthesizes the substantial body of evidence available for the broader class of 3-monochloropropane-1,2-diol (3-MCPD) fatty acid esters, to which it belongs. The prevailing scientific consensus indicates that 3-MCPD esters are hydrolyzed in the gastrointestinal tract to release free 3-MCPD, a compound with established nephrotoxic properties. This guide provides a comprehensive overview of the toxicological mechanisms, quantitative data from relevant in vivo and in vitro studies, detailed experimental protocols, and key signaling pathways implicated in 3-MCPD-induced renal damage.

Introduction: The Emergence of 3-MCPD Esters as Nephrotoxic Agents

3-monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters are processing-induced chemical contaminants found in a variety of foods, particularly refined vegetable oils.[1] The toxicological significance of these compounds lies in their hydrolysis within the body to free 3-MCPD, which has been identified as a renal and testicular toxicant and a potential carcinogen.[1] The kidneys are primary target organs for 3-MCPD toxicity.[2][3] This guide focuses on this compound, a specific 3-MCPD ester, and extrapolates its likely nephrotoxic potential based on studies of structurally similar 3-MCPD esters.

Mechanistic Insights into 3-MCPD Ester-Induced Nephropathy

The nephrotoxicity of 3-MCPD esters is primarily attributed to the induction of apoptosis and necroptosis in the proximal tubular cells of the kidneys, leading to acute kidney injury.[4] Key molecular events include:

-

Activation of Apoptotic Pathways: 3-MCPD esters have been shown to activate the JNK/p53 signaling pathway. This leads to the phosphorylation of c-Jun and p53, which in turn modulates the expression of Bax and Bcl-2, culminating in tubular cell apoptosis.[4] The mitochondrial and death receptor pathways have also been implicated in 3-MCPD-induced apoptosis in human embryonic kidney cells.[5]

-

Induction of Necroptosis and Inflammation: These compounds can also induce the expression of RIPK1, RIPK3, and MLKL, key mediators of necroptosis. The activation of the RIPK1/RIPK3/MLKL signaling pathway triggers programmed necrosis and inflammation, contributing to acute kidney injury.[4]

Quantitative Toxicological Data

The following tables summarize quantitative data from studies on various 3-MCPD esters, which can be considered indicative of the potential toxicity of this compound.

Table 1: Acute and Subchronic Toxicity Data for 3-MCPD Esters in Rodents

| Compound | Animal Model | Duration | Key Findings | NOAEL | Reference |

| 3-MCPD 1-monopalmitate | Swiss mice | Acute | LD50: 2676.81 mg/kg body weight. Dose-dependent decrease in body weight; significant increase in serum urea (B33335) nitrogen and creatinine (B1669602) in deceased mice. | - | |

| 3-MCPD dipalmitate | Swiss mice | Acute | LD50: >5000 mg/kg body weight. | - | [4] |

| 3-MCPD palmitate diester (CDP) | F344 rats | 13 weeks | Increased absolute and relative kidney weights at medium and high doses. | 14 mg/kg body weight/day | |

| 3-MCPD palmitate monoester (CMP) | F344 rats | 13 weeks | Increased absolute and relative kidney weights at medium and high doses. | 8 mg/kg body weight/day | [2] |

| 3-MCPD oleate (B1233923) diester (CDO) | F344 rats | 13 weeks | Increased absolute and relative kidney weights at medium and high doses. | 15 mg/kg body weight/day | [2] |

Table 2: In Vitro Cytotoxicity of 3-MCPD and its Esters

| Compound | Cell Line | Assay | Key Findings | Reference |

| 3-MCPD 1-monopalmitate | NRK-52E (rat kidney) | MTT, LDH | Dose-dependent cytotoxicity. | [4] |

| 3-MCPD | HEK293 (human embryonic kidney) | MTT | Inhibition of cell proliferation. | [5] |

Signaling Pathways in 3-MCPD Ester-Induced Nephrotoxicity

The following diagrams illustrate the key signaling pathways involved in the pathogenesis of nephropathy induced by 3-MCPD esters.

Caption: JNK/p53-mediated apoptotic pathway.

Caption: RIPK1/RIPK3/MLKL-mediated necroptotic pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on 3-MCPD ester nephrotoxicity.

In Vivo Rodent Toxicity Study

-

Animal Model: Male and female Sprague-Dawley or F344 rats (6-8 weeks old).

-

Acclimatization: Animals are acclimatized for at least one week with ad libitum access to standard chow and water.

-

Test Substance Administration: this compound is dissolved in a suitable vehicle (e.g., olive oil) and administered daily via oral gavage for a specified period (e.g., 28 days or 13 weeks).

-

Dose Groups: A control group receiving the vehicle only, and at least three dose groups (low, medium, high) are included.

-

Monitoring: Body weight and clinical signs of toxicity are recorded daily.

-

Terminal Procedures: At the end of the study, animals are euthanized. Blood is collected for serum biochemical analysis. Kidneys are excised, weighed, and a portion is fixed in 10% neutral buffered formalin for histopathological examination, while the remainder is snap-frozen for molecular analysis.

-

Biochemical Analysis: Serum levels of creatinine and blood urea nitrogen (BUN) are measured as indicators of renal function.

-

Histopathology: Formalin-fixed kidney tissues are embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Pathological changes such as tubular necrosis, protein casts, and inflammatory cell infiltration are evaluated.

In Vitro Cytotoxicity Assay

-

Cell Line: Rat kidney proximal tubular epithelial cells (NRK-52E) or human embryonic kidney cells (HEK293).

-

Cell Culture: Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The culture medium is then replaced with a medium containing various concentrations of this compound (solubilized using a suitable method, such as a three-step protocol involving an organic solvent) for 24 or 48 hours.

-

Cell Viability Assessment (MTT Assay):

-

After treatment, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated for 4 hours to allow the conversion of MTT to formazan (B1609692) crystals by viable cells.

-

The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

-

Western Blot Analysis for Signaling Proteins

-

Protein Extraction: Kidney tissue or cultured cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a bicinchoninic acid (BCA) protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-JNK, p-p53, RIPK1, RIPK3, MLKL, Bax, Bcl-2, and a loading control like β-actin).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available evidence strongly suggests a causal link between the consumption of 3-MCPD esters, including by extension this compound, and the development of nephropathy. The mechanisms involve the induction of apoptosis and necroptosis in renal tubular cells, driven by specific signaling pathways. While data from related 3-MCPD esters provide a solid foundation for risk assessment, future research should focus on generating specific toxicological data for this compound to refine our understanding of its nephrotoxic potential. Further investigation into the chronic effects of low-dose exposure and the development of targeted therapeutic interventions are also critical areas for future exploration.

References

- 1. 1H NMR-based urine metabolomics for the evaluation of kidney injury in Wistar rats by 3-MCPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A 13-week repeated dose study of three 3-monochloropropane-1,2-diol fatty acid esters in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipidomics Analysis Explores the Mechanism of Renal Injury in Rat Induced by 3-MCPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acute oral toxicity of 3-MCPD mono- and di-palmitic esters in Swiss mice and their cytotoxicity in NRK-52E rat kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pathway of 3-MCPD-induced apoptosis in human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 1-Myristoyl-3-chloropropanediol and its Impact on Fertility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Myristoyl-3-chloropropanediol, a fatty acid ester of 3-monochloropropanediol (3-MCPD), and its implications for male fertility. While direct research on this compound is limited, this document synthesizes available data on the well-studied parent compound, 3-MCPD, to infer its potential biological effects. It is widely accepted that 3-MCPD esters are substantially hydrolyzed to 3-MCPD in the gastrointestinal tract, making the toxicity of the ester equivalent to the free form.[1] This guide details the current understanding of the mechanisms of action, summarizes quantitative data from key toxicological studies, outlines experimental protocols, and provides visual representations of the pertinent biological pathways and experimental workflows.

Introduction: Understanding this compound

This compound is a chemical compound classified as a 3-MCPD fatty acid ester.[2] 3-MCPD and its esters are recognized as food processing contaminants, often formed at high temperatures in foods containing fat and salt.[1][3] The primary toxicological concern associated with 3-MCPD esters is their potential to release free 3-MCPD upon ingestion, which has been linked to several adverse health effects, most notably nephrotoxicity and male reproductive toxicity.[4][5][6] The International Agency for Research on Cancer (IARC) has classified 3-MCPD as a Group 2B agent, indicating it is "possibly carcinogenic to humans".

Chemical Structure:

-

IUPAC Name: (2R)-3-chloro-2-hydroxypropyl tetradecanoate

-

Molecular Formula: C₁₇H₃₃ClO₃

-

Molecular Weight: 320.90 g/mol

Impact on Male Fertility: Mechanisms of Action

Research on 3-MCPD has elucidated several mechanisms through which it impairs male fertility. These effects are primarily observed in the epididymis and testes and impact sperm function and development. The toxicity of 3-MCPD esters is considered to be similar to that of free 3-MCPD due to in vivo hydrolysis.[5]

Disruption of Sperm Maturation and Motility

A key mechanism of 3-MCPD-induced infertility is the disruption of sperm maturation in the epididymis. Studies in male rats have shown that 3-MCPD administration leads to a significant reduction in sperm motility.[7][8] This is attributed to the inhibition of key enzymes involved in glycolysis, the primary energy-producing pathway in sperm.[5] The resulting energy depletion directly impairs the sperm's ability to move effectively.

Furthermore, 3-MCPD has been shown to reduce the expression of H+-ATPase in the cauda epididymis.[7] This enzyme is crucial for maintaining the acidic pH of the epididymal lumen, which is essential for sperm maturation and the acquisition of motility. An altered pH environment can prematurely activate sperm, leading to a rapid depletion of their energy reserves.

Sertoli Cell Dysfunction and Impaired Spermatogenesis

Recent studies have indicated that 3-MCPD can also directly affect the testes by inducing Sertoli cell dysfunction.[9] Sertoli cells play a critical role in nurturing developing germ cells and maintaining the blood-testis barrier. 3-MCPD has been shown to downregulate the androgen receptor in Sertoli cells, thereby disturbing testosterone (B1683101) signaling, which is essential for spermatogenesis.[9] This disruption can lead to a decrease in sperm concentration and an increase in the number of abnormal sperm.[10] In some cases, high doses of 3-MCPD have resulted in atrophy of the seminiferous tubules.[9]

Quantitative Data on Fertility Impact

The following tables summarize quantitative data from key in vivo studies on the effects of 3-MCPD on male reproductive parameters in Sprague-Dawley (SD) rats. Given that this compound is expected to hydrolyze to 3-MCPD, these data provide a strong indication of its potential effects.

Table 1: Effects of 3-MCPD on Sperm Parameters in Male Rats

| Dose of 3-MCPD (mg/kg/day) | Duration of Treatment | Sperm Motility (%) | Sperm Concentration (x10⁶/mL) | Fertility Index (%) | Reference |

| 5 | 4 weeks | Significantly reduced | - | Significantly reduced | [7] |

| 36 | 4 weeks | - | Decreased by 28.9% | - | [9] |

| 72 | 4 weeks | Significantly reduced | Decreased by 57.7% | - | [9][10] |

Table 2: Effects of 3-MCPD on Organ Weight and Hormonal Levels in Male Rats

| Dose of 3-MCPD (mg/kg/day) | Duration of Treatment | Testis Weight | Epididymis Weight | Serum Testosterone Levels | Reference |

| 5 | 4 weeks | No significant change | No significant change | No significant change | [7] |

| 36 | 4 weeks | Significantly reduced | Significantly reduced | Decreased | [11] |

| 72 | 4 weeks | Significantly reduced | Significantly reduced | Decreased | [10][11] |

Experimental Protocols

The following outlines a typical experimental protocol used to assess the impact of 3-MCPD on male fertility, which can be adapted for studies on this compound.

In Vivo Male Fertility Study

-

Animal Model: Adult male Sprague-Dawley (SD) rats are commonly used.

-

Administration: The test compound (3-MCPD or this compound) is typically administered daily by oral gavage.[7][8]

-

Dosage: A range of doses is used to establish a dose-response relationship. For 3-MCPD, doses have ranged from 0.01 to 72 mg/kg/day.[7][9][10]

-

Duration: Treatment periods typically last for 4 weeks to cover a significant portion of the spermatogenic cycle.[7][8][9]

-

Mating Trials: Following the treatment period, male rats are cohabited with untreated female rats to assess fertility outcomes, including copulation and fertility indices, and the number of live fetuses.[7]

-

Sperm Analysis: After the mating trials, male rats are euthanized, and sperm is collected from the cauda epididymis to assess parameters such as motility, concentration, and morphology.

-

Histopathology: The testes and epididymides are collected, weighed, and processed for histological examination to identify any structural abnormalities.

-

Hormone Analysis: Blood samples are collected to measure serum levels of reproductive hormones, including testosterone.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of 3-MCPD-Induced Male Infertility

Caption: Proposed signaling pathway of 3-MCPD-induced male infertility.

Experimental Workflow for Assessing Fertility Impact

Caption: Experimental workflow for assessing male reproductive toxicity.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, through its hydrolysis to 3-MCPD, poses a significant risk to male fertility. The mechanisms of toxicity are multifaceted, involving the disruption of sperm maturation and energy metabolism, as well as direct adverse effects on spermatogenesis via Sertoli cell dysfunction.

For researchers and professionals in drug development, these findings are critical. When evaluating the safety of compounds containing a 3-MCPD moiety, a thorough assessment of reproductive toxicity is imperative. Future research should focus on several key areas:

-

Direct Toxicological Studies: Conducting in vivo studies specifically on this compound to confirm that its toxicity profile mirrors that of free 3-MCPD and to determine if the myristoyl group influences its absorption, distribution, metabolism, and excretion.

-

Dose-Response Characterization: Establishing a clear dose-response relationship for the effects of this compound on male reproductive parameters.

-

Elucidation of Molecular Targets: Further investigation into the specific molecular targets of 3-MCPD within Sertoli cells and sperm to better understand the precise mechanisms of toxicity.

By addressing these research gaps, a more complete understanding of the risks associated with this compound and other 3-MCPD esters can be achieved, informing regulatory decisions and guiding the development of safer products.

References

- 1. 3-monochloropropane diol (3-MCPD), 3-MCPD esters and glycidyl esters | Institute of Food Science and Technology [ifst.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Fatty Acid Esters of 3-Monochloropropanediol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of antifertility in male rats treated with 3-monochloro-1,2-propanediol (3-MCPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-Monochloropropane-1,2-diol causes spermatogenesis failure in male rats via Sertoli cell dysfunction but not testosterone reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Monochloropropane-1, 2-diol causes irreversible damage to reproductive ability independent of hormone changes in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. knowledge.uchicago.edu [knowledge.uchicago.edu]

Navigating the Science of 3-Monochloropropanediol (3-MCPD) Esters: A Technical Guide

An in-depth exploration into the formation, analysis, toxicology, and cellular impact of 3-monochloropropanediol (3-MCPD) esters, providing a critical resource for researchers, scientists, and drug development professionals.

Introduction

Fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD) are process-induced chemical contaminants that have garnered significant attention within the scientific community and food industry. Formed during the high-temperature refining of edible oils and fats, and in various heat-processed foods, these compounds present a potential risk to human health. The primary toxicological concern stems from the in vivo hydrolysis of 3-MCPD esters to free 3-MCPD, a substance classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) and known to exhibit nephrotoxicity and testicular toxicity in animal studies. This guide provides a comprehensive technical overview of 3-MCPD esters, encompassing their formation, analytical methodologies, toxicological profile, and the molecular pathways they influence.

Formation and Occurrence

The formation of 3-MCPD esters is a complex process influenced by several factors, primarily temperature, the presence of chloride ions, and the availability of glycerol (B35011) or acylglycerol precursors (including mono-, di-, and triglycerides). The deodorization step in the refining of vegetable oils, which involves heating oils to high temperatures (often exceeding 200°C), is a critical control point for the formation of these contaminants.

While prevalent in refined vegetable oils, particularly palm oil, 3-MCPD esters have also been detected in a wide array of processed foods. These include infant formula, bread, coffee, and various snack foods, highlighting the widespread nature of potential dietary exposure.

Quantitative Occurrence of 3-MCPD Esters in Edible Oils and Fats

The concentration of 3-MCPD esters can vary significantly depending on the type of oil and the processing conditions employed. The following table summarizes representative levels of bound 3-MCPD found in various commercial edible oils.

| Oil Type | Range of Bound 3-MCPD (mg/kg) | Reference |